1,9-Dimethylphenanthrene
Overview
Description
1,9-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It has an average mass of 206.282 Da and a monoisotopic mass of 206.109543 Da .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s structure .Scientific Research Applications
Tumor-Initiating Activity and Metabolism
1,9-Dimethylphenanthrene has been studied in the context of its tumor-initiating activity. Research on various polymethylated phenanthrenes, including this compound, has shown their role in inducing skin tumors in mice. The initiation of tumors is linked to the metabolic processing of these compounds in the liver, leading to the formation of specific dihydrodiol metabolites. These studies have been fundamental in understanding the structural requirements for the carcinogenic activity of methylated polynuclear aromatic hydrocarbons (LaVoie, Bedenko, Tulley-Freiler, & Hoffmann, 1982).
Chemical Identification and Synthesis
Significant work has been done on the identification and synthesis of various dimethylphenanthrene compounds, including this compound. Techniques like high-resolution nuclear magnetic resonance have been used for the structural determination of these compounds. Such studies are crucial for advancing the field of organic chemistry and understanding the properties of these complex molecules (Bavin, Bartle, & Smith, 1965).
Vibrational and Spectroscopic Analysis
Research has also been conducted on the vibrational, physical, and chemical properties of dimethylphenanthrenes, including 3,6-Dimethylphenanthrene, which is similar to this compound. These studies involve recording spectra like FT-IR, FT-Raman, Mass, and NMR to understand the geometrical and electronic properties of these molecules. Such research provides valuable insights into the optical and thermodynamic properties of these compounds (Ali, George, Ramalingam, Periandy, & Gokulakrishnan, 2015).
Environmental and Geological Implications
Studies have also been conducted on the geosynthesis of organic compounds like phenanthrene and its methylated derivatives. These studies suggest a sedimentary methylation process, indicating the environmental and geological significance of these compounds (Alexander, Bastow, Fisher, & Kagi, 1995).
Mutagenicity and Metabolic Studies
Research on the mutagenicity and metabolism of methylphenanthrenes, including 1,4-Dimethylphenanthrene, sheds light on the mutagenic activity of these compounds and their metabolic processing. Such studies are crucial for understanding the potential health risks associated with exposure to these compounds (LaVoie, Tulley-Freiler, Bedenko, & Hoffman, 1981).
Safety and Hazards
Properties
IUPAC Name |
1,9-dimethylphenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-6-5-9-15-14-8-4-3-7-13(14)12(2)10-16(11)15/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZLIZPBSLIKKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C3=CC=CC=C3C2=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942430 | |
Record name | 1,9-Dimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20291-73-0, 29062-98-4 | |
Record name | Phenanthrene, 1,9-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenanthrene, dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029062984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,9-Dimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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